Cas no 954671-59-1 (N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamide)

N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- AKOS024646421
- 954671-59-1
- N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide
- N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-5-chloro-2-methoxybenzenesulfonamide
- F2393-0575
- N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide
- Benzenesulfonamide, 5-chloro-N-[2-(hexahydro-1H-azepin-1-yl)-2-(3-thienyl)ethyl]-2-methoxy-
- N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamide
-
- インチ: 1S/C19H25ClN2O3S2/c1-25-18-7-6-16(20)12-19(18)27(23,24)21-13-17(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,17,21H,2-5,9-10,13H2,1H3
- InChIKey: KGSNDEUBDPLTMC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)S(NCC(C1=CSC=C1)N1CCCCCC1)(=O)=O)OC
計算された属性
- 精确分子量: 428.0995127g/mol
- 同位素质量: 428.0995127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 550
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 95.3Ų
じっけんとくせい
- 密度みつど: 1.295±0.06 g/cm3(Predicted)
- Boiling Point: 578.0±60.0 °C(Predicted)
- 酸度系数(pKa): 10.35±0.50(Predicted)
N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2393-0575-4mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2393-0575-50mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2393-0575-5μmol |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2393-0575-2mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2393-0575-10mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2393-0575-5mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2393-0575-25mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2393-0575-20mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2393-0575-10μmol |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2393-0575-20μmol |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide |
954671-59-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamide 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamideに関する追加情報
N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamide: A Comprehensive Overview
The compound with CAS No. 954671-59-1, known as N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
N-Azepanoyl groups are known for their ability to enhance the solubility and bioavailability of molecules, which is a critical factor in drug design. The presence of a thiophene ring in the structure introduces aromaticity and potential electronic interactions, further enhancing the compound's versatility. The sulfonamide group, a common motif in pharmaceuticals, contributes to hydrogen bonding capabilities, which are essential for molecular recognition and binding affinity.
Recent studies have focused on the biological activity of this compound, particularly its potential as a kinase inhibitor. Researchers have reported that N-Azepanoyl derivatives exhibit selective inhibition against certain protein kinases, which are key targets in cancer therapy. The integration of the thiophene moiety has been shown to improve the compound's stability and reduce off-target effects, making it a promising candidate for further preclinical testing.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of sulfonating agents and azepane derivatives ensures the formation of the desired sulfonamide linkage. Optimization of reaction conditions has led to higher yields and improved purity, which are crucial for large-scale production.
The 5-chloro substitution on the benzene ring introduces electron-withdrawing effects, which can modulate the compound's electronic properties. This substitution pattern has been shown to enhance the molecule's ability to interact with biological targets, such as receptors or enzymes. Additionally, the methoxy group at position 2 contributes to increased lipophilicity, which is beneficial for membrane permeability.
From a materials science perspective, this compound has been explored for its applications in organic electronics. The combination of an azepane ring and a thiophene unit provides a conjugated system that can facilitate charge transport. Recent advancements in thin-film transistor technology have highlighted the potential of this compound as a semiconducting material, offering improved device performance and stability.
In conclusion, N-Azepanoyl thiophene derivatives, such as CAS No. 954671-59-1, represent a novel class of compounds with diverse applications across multiple disciplines. Their unique structural features and promising biological activities make them an exciting area of research for both academia and industry.
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